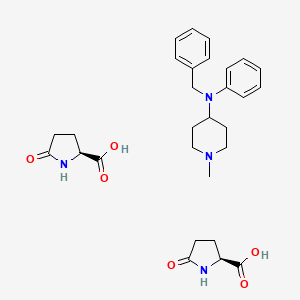
Einecs 300-992-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 300-992-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The EINECS number is a unique identifier for each chemical substance, ensuring proper regulation and safety measures.
Preparation Methods
The preparation methods for Einecs 300-992-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Industrial Production: Large-scale production methods are employed to produce this compound in significant quantities, ensuring consistency and quality.
Chemical Reactions Analysis
Einecs 300-992-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The reduction process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and solvents, to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in various derivatives and compounds.
Scientific Research Applications
Einecs 300-992-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and effects on human health.
Industry: this compound is employed in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 300-992-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Einecs 300-992-8 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures or functional groups.
Uniqueness: The specific properties and applications of this compound that distinguish it from other compounds.
List of Similar Compounds: A detailed list of compounds with comparable characteristics, emphasizing the distinct features of this compound.
Properties
CAS No. |
93966-41-7 |
|---|---|
Molecular Formula |
C29H38N4O6 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
N-benzyl-1-methyl-N-phenylpiperidin-4-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2.2C5H7NO3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;2*7-4-2-1-3(6-4)5(8)9/h2-11,19H,12-16H2,1H3;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |
InChI Key |
DTJBFLLGECANOS-YHUPNWGDSA-N |
Isomeric SMILES |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


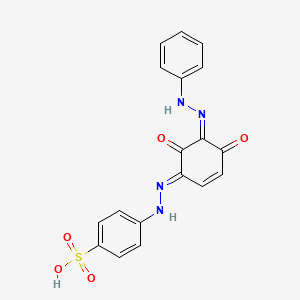

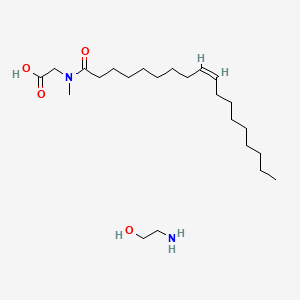
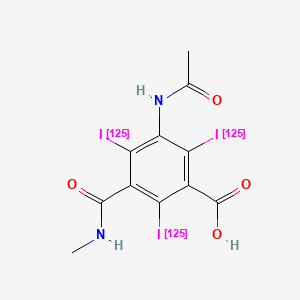
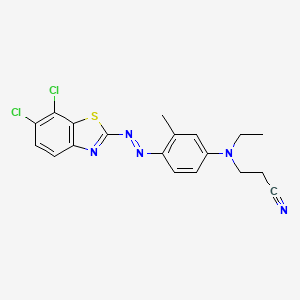
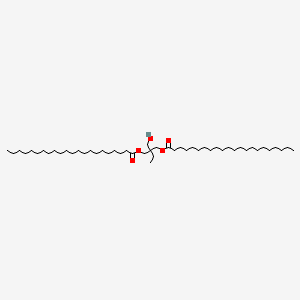
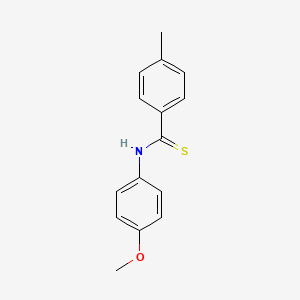
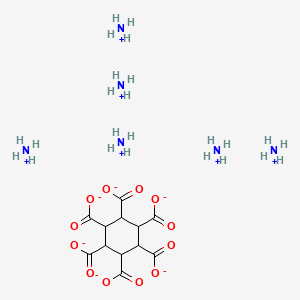

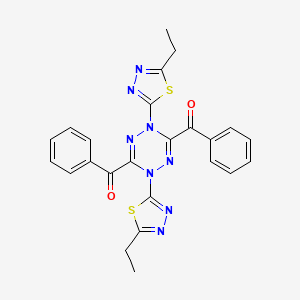
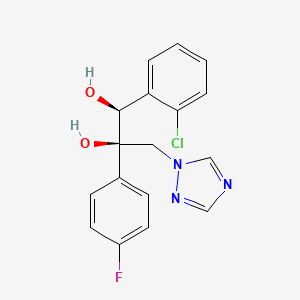
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)


